molecular formula C8H14ClNO3 B054793 t-Butyl beta-chloropropionylcarbamate CAS No. 120158-04-5

t-Butyl beta-chloropropionylcarbamate

Cat. No.: B054793
CAS No.: 120158-04-5
M. Wt: 207.65 g/mol
InChI Key: QGCMSTMUCHUCCM-UHFFFAOYSA-N
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Description

t-Butyl beta-chloropropionylcarbamate is a carbamate derivative characterized by a tert-butyl group and a beta-chlorinated propionyl moiety. Carbamates are widely used as protective groups in peptide synthesis or as enzyme inhibitors due to their stability and reactivity . The beta-chloro substituent likely enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, though detailed studies on its specific properties remain sparse.

Properties

CAS No.

120158-04-5

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

tert-butyl N-(3-chloropropanoyl)carbamate

InChI

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

QGCMSTMUCHUCCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

Synonyms

Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares t-Butyl beta-chloropropionylcarbamate with related compounds in terms of synthesis, structural features, and applications:

Compound Structural Features Synthesis Method Applications/Potential Uses Safety/Toxicity
This compound tert-butyl group, beta-chloro propionyl chain Likely involves chlorination of propionyl precursor or coupling with tert-butyl alcohol Intermediate in organic synthesis (hypothesized) No direct data; chloro group may increase reactivity/toxicity
tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate Furan-3-ylcarbamoyl substituent Reaction of 2-(furan-3-ylcarbamoyl)propionylcarbamate with 2,2-dimethylpropanol and p-toluenesulfolic acid in THF Pharmaceutical intermediate (e.g., ureido-furan derivatives) Purified via TLC; toxicity not explicitly reported
Ethyl 3-ureidofuran-2-carboxylate Ureido group, ethyl ester Reaction of methyl 3-aminofuran-2-carboxylate with chlorosulfonyl isocyanate Potential bioactive molecule (e.g., enzyme inhibition) Limited safety data; ureido groups may pose sensitization risks
t-Butyl Alcohol Simple tertiary alcohol Industrial synthesis via hydration of isobutylene Cosmetic solvent, denaturant, fragrance Safe in cosmetics at reported concentrations (≤1% in formulations)

Key Observations:

Safety Considerations : Unlike t-Butyl Alcohol, which is deemed safe in cosmetics , the carbamate derivatives’ safety profiles are less defined. The chloro substituent could introduce toxicity concerns, necessitating separate evaluations.

Research Findings and Gaps

  • Synthetic Challenges : highlights the use of TMEDA and n-BuLi for lithiation in carbamate synthesis, but chlorinated analogs may require harsher conditions or inert atmospheres to prevent decomposition .
  • Safety Data : The absence of explicit toxicity data for this compound contrasts with the rigorous safety assessment of t-Butyl Alcohol . This gap underscores the need for targeted studies on chlorinated carbamates.

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